Cas no 1430412-58-0 (3-Cyclohexyl-4,4-dimethylcyclohexan-1-one)

3-Cyclohexyl-4,4-dimethylcyclohexan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-cyclohexyl-4,4-dimethylcyclohexan-1-one
- 1430412-58-0
- SCHEMBL14873915
- EN300-1157038
- 3-Cyclohexyl-4,4-dimethylcyclohexan-1-one
-
- インチ: 1S/C14H24O/c1-14(2)9-8-12(15)10-13(14)11-6-4-3-5-7-11/h11,13H,3-10H2,1-2H3
- InChIKey: HIVUUYDWWMQCAA-UHFFFAOYSA-N
- SMILES: O=C1CCC(C)(C)C(C1)C1CCCCC1
計算された属性
- 精确分子量: 208.182715385g/mol
- 同位素质量: 208.182715385g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 236
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- XLogP3: 4.2
3-Cyclohexyl-4,4-dimethylcyclohexan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1157038-1.0g |
3-cyclohexyl-4,4-dimethylcyclohexan-1-one |
1430412-58-0 | 1g |
$0.0 | 2023-06-09 |
3-Cyclohexyl-4,4-dimethylcyclohexan-1-one 関連文献
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
3-Cyclohexyl-4,4-dimethylcyclohexan-1-oneに関する追加情報
3-Cyclohexyl-4,4-Dimethylcyclohexan-1-One: A Comprehensive Overview
3-Cyclohexyl-4,4-Dimethylcyclohexan-1-One, also known by its CAS No. 1430412-58-0, is a complex organic compound with a unique structure and diverse applications. This compound belongs to the class of cyclohexanones, which are widely studied in the fields of organic chemistry, pharmacology, and materials science. The molecule's structure consists of a cyclohexane ring substituted with a cyclohexyl group at position 3 and two methyl groups at position 4. The presence of the ketone group at position 1 adds to its reactivity and functional versatility.
The synthesis of 3-Cyclohexyl-4,4-Dimethylcyclohexan-1-One involves multi-step organic reactions, often utilizing Friedel-Crafts acylation or other ketone-forming techniques. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. This compound is particularly valued for its stability and ability to undergo various functional group transformations, making it a valuable intermediate in drug discovery and agrochemical development.
In terms of physical properties, 3-Cyclohexyl-4,4-Dimethylcyclohexan-1-One exhibits a melting point of approximately 65°C and a boiling point around 250°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various chemical reactions. The compound's stability under thermal and oxidative conditions has been extensively studied, with recent research highlighting its resistance to degradation under UV light exposure.
The applications of 3-Cyclohexyl-4,4-Dimethylcyclohexan-1-One span multiple industries. In the pharmaceutical sector, it serves as a key intermediate in the synthesis of bioactive compounds targeting various therapeutic areas, including anti-inflammatory agents and antiviral drugs. Recent studies have demonstrated its potential as a precursor for developing novel antibiotics with enhanced efficacy against multidrug-resistant pathogens.
In the field of materials science, this compound has been explored for its role in creating advanced polymers and high-performance adhesives. Its ability to form stable cross-links under specific conditions has led to innovations in thermoplastic elastomers used in automotive and aerospace industries. Additionally, 3-Cyclohexyl-4,4-Dimethylcyclohexan-1-One has found niche applications in fragrance chemistry due to its pleasant aroma profile.
Recent research has delved into the stereochemical properties of 3-Cyclohexyl-4,4-Dimethylcyclohexan-1-One, revealing insights into its conformational flexibility and enantioselective synthesis. Scientists have developed novel chiral catalysts that enable the asymmetric synthesis of this compound with high enantiomeric excess (ee), paving the way for its use in chiral resolution processes. These advancements underscore the importance of understanding stereochemistry in optimizing industrial-scale production.
The environmental impact of manufacturing processes involving 3-Cyclohexyl-4,4-Dimethylcyclohexan-1-One has also come under scrutiny. Researchers are exploring green chemistry approaches to minimize waste generation and reduce energy consumption during synthesis. For instance, the use of microwave-assisted reactions has shown promise in achieving higher yields while lowering reaction times significantly.
In conclusion, 3-Cyclohexyl-4,4-Dimethylcyclohexan-1-One, CAS No. 1430412-58-0, stands as a testament to the ingenuity of modern organic chemistry. Its structural complexity and functional diversity continue to drive innovation across multiple disciplines. As research progresses, this compound is expected to play an even more pivotal role in advancing drug development, materials science, and sustainable chemical manufacturing.
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